molecular formula C21H22N6O2 B10882621 1,9-bis(1H-benzotriazol-1-yl)nonane-1,9-dione

1,9-bis(1H-benzotriazol-1-yl)nonane-1,9-dione

Cat. No.: B10882621
M. Wt: 390.4 g/mol
InChI Key: WOYLEKDDZVHDSS-UHFFFAOYSA-N
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Description

1,9-Bis(1H-benzotriazol-1-yl)nonane-1,9-dione is an organic compound characterized by the presence of two benzotriazole groups attached to a nonane-1,9-dione backbone. This compound is notable for its unique structural features, which confer specific chemical properties and reactivity patterns. Benzotriazole derivatives are widely studied due to their versatility in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,9-bis(1H-benzotriazol-1-yl)nonane-1,9-dione typically involves the reaction of nonane-1,9-dione with benzotriazole under specific conditions. One common method includes:

    Starting Materials: Nonane-1,9-dione and benzotriazole.

    Catalysts and Solvents: Often, a base such as potassium carbonate is used as a catalyst, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are employed to facilitate the reaction.

    Reaction Conditions: The reaction mixture is usually heated to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1,9-Bis(1H-benzotriazol-1-yl)nonane-1,9-dione undergoes various types of chemical reactions, including:

    Reduction: Reduction reactions can lead to the formation of simpler derivatives by removing oxygen atoms.

    Substitution: The benzotriazole groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or alkanes.

Scientific Research Applications

1,9-Bis(1H-benzotriazol-1-yl)nonane-1,9-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers and coatings, where its unique properties enhance material performance.

Mechanism of Action

The mechanism by which 1,9-bis(1H-benzotriazol-1-yl)nonane-1,9-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzotriazole groups can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress in biological systems.

Comparison with Similar Compounds

Similar Compounds

    1,9-Bis(1H-benzotriazol-1-yl)nonane-1,9-dione: Unique due to its specific nonane-1,9-dione backbone.

    1,9-Bis(1H-benzotriazol-1-yl)octane-1,8-dione: Similar structure but with an octane backbone, leading to different reactivity and properties.

    1,9-Bis(1H-benzotriazol-1-yl)decane-1,10-dione: Features a decane backbone, which affects its chemical behavior and applications.

Uniqueness

This compound stands out due to its optimal chain length, which balances flexibility and reactivity. This makes it particularly useful in applications requiring specific spatial arrangements and interactions.

Properties

Molecular Formula

C21H22N6O2

Molecular Weight

390.4 g/mol

IUPAC Name

1,9-bis(benzotriazol-1-yl)nonane-1,9-dione

InChI

InChI=1S/C21H22N6O2/c28-20(26-18-12-8-6-10-16(18)22-24-26)14-4-2-1-3-5-15-21(29)27-19-13-9-7-11-17(19)23-25-27/h6-13H,1-5,14-15H2

InChI Key

WOYLEKDDZVHDSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C(=O)CCCCCCCC(=O)N3C4=CC=CC=C4N=N3

Origin of Product

United States

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